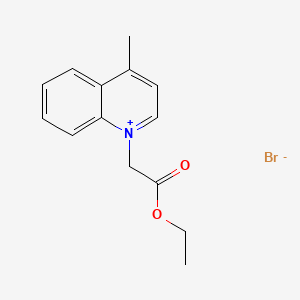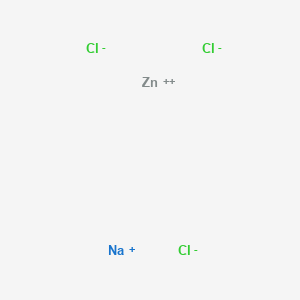
Sodium zinc chloride (1/1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium zinc chloride (1/1/3) is an ionic compound composed of sodium, zinc, and chloride ions in a specific stoichiometric ratio. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Sodium zinc chloride can be synthesized through the reaction of sodium chloride with zinc chloride in an aqueous solution. The reaction typically involves dissolving equimolar amounts of sodium chloride and zinc chloride in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production of sodium zinc chloride often involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the compound in the desired stoichiometric ratio. The process may include steps such as filtration, evaporation, and crystallization to purify the final product.
化学反应分析
Types of Reactions: Sodium zinc chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between reactants.
Substitution Reactions: Where one ion in the compound is replaced by another ion.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Often involve reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution Reactions: Typically involve the use of other halide salts or metal ions in aqueous solutions.
Major Products Formed:
Oxidation-Reduction Reactions: Can produce zinc oxide and sodium chloride as major products.
Substitution Reactions: May result in the formation of different metal chlorides and sodium salts.
科学研究应用
Sodium zinc chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of batteries, as a corrosion inhibitor, and in the manufacturing of textiles and paper.
作用机制
The mechanism of action of sodium zinc chloride involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and modulate signaling pathways. Sodium ions contribute to maintaining osmotic balance and electrical neutrality in solutions.
相似化合物的比较
Sodium chloride:
Zinc chloride: Used in organic synthesis, as a dehydrating agent, and in the production of batteries.
Potassium chloride: Used as a fertilizer, in medical treatments, and in food processing.
Uniqueness of Sodium Zinc Chloride: Sodium zinc chloride is unique due to its specific stoichiometric ratio and the combined properties of sodium and zinc ions. This compound exhibits distinct chemical reactivity and applications that are not observed in its individual components or other similar compounds.
属性
CAS 编号 |
64417-99-8 |
|---|---|
分子式 |
Cl3NaZn |
分子量 |
194.7 g/mol |
IUPAC 名称 |
sodium;zinc;trichloride |
InChI |
InChI=1S/3ClH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
InChI 键 |
HYEKBBUUXFWKKZ-UHFFFAOYSA-K |
规范 SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
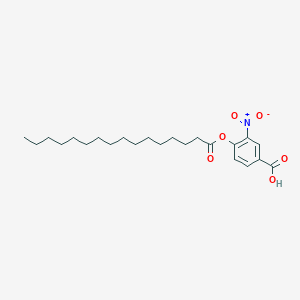
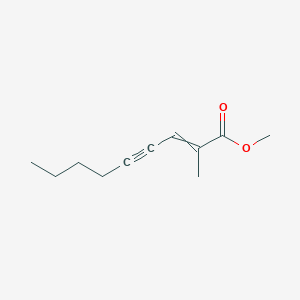
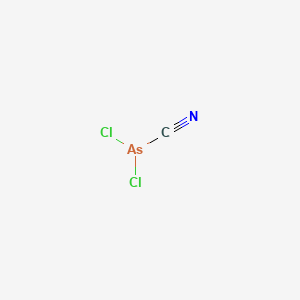
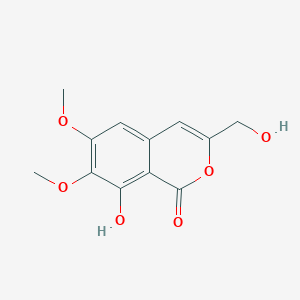
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
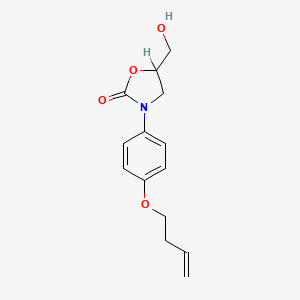
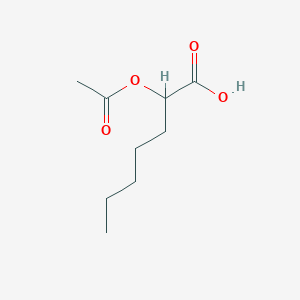
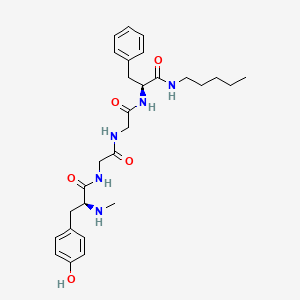
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
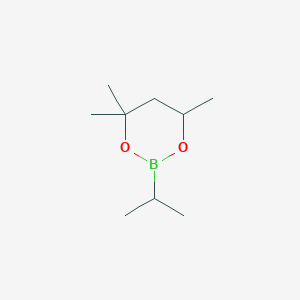
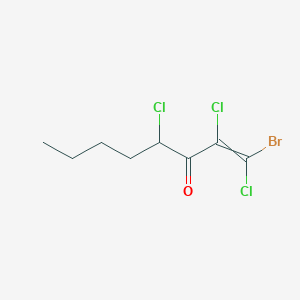
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
